Enhanced Acidity vs. 1H-Tetrazole
The presence of the ethylthio substituent significantly lowers the pKa of the tetrazole ring relative to the unsubstituted parent compound. A lower pKa enhances the proton-donating ability of the activator in the first step of the phosphoramidite activation mechanism, thereby increasing the overall reaction rate [1]. Specifically, the pKa of 5-ethylthio-1H-tetrazole is 4.3, compared to 4.89 for 1H-tetrazole, representing a quantifiable increase in acidity [2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | 1H-tetrazole, pKa = 4.89 |
| Quantified Difference | ΔpKa = -0.59 (ETT is 0.59 pKa units more acidic) |
| Conditions | Measured in aqueous or mixed aqueous-organic media, as reported in activator characterization literature [2]. |
Why This Matters
Increased acidity directly correlates with faster protonation of the phosphoramidite leaving group, leading to more rapid formation of the reactive tetrazolide intermediate and enabling shorter coupling times in automated synthesis.
- [1] Glen Research. (1996). Glen Report 8.25: Rambo Activator - Ethylthiotetrazole. View Source
- [2] Glen Research. (2007). Glen Report 19.29: Technical Brief - About Activators: Now and Tomorrow. View Source
